molecular formula C19H39NO B11988179 N-nonyldecanamide

N-nonyldecanamide

Cat. No.: B11988179
M. Wt: 297.5 g/mol
InChI Key: DSZMSPBZCZKZCU-UHFFFAOYSA-N
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Description

N-Nonyldecanamide is a secondary amide with the molecular formula C₁₉H₃₉NO, consisting of a decanoyl group (C₁₀H₂₁CO–) and a nonyl substituent (–NH(CH₂)₈CH₃) on the nitrogen atom. Secondary amides like this compound typically exhibit moderate polarity, reduced water solubility compared to primary amides, and enhanced solubility in organic solvents due to their alkyl substituents .

Properties

Molecular Formula

C19H39NO

Molecular Weight

297.5 g/mol

IUPAC Name

N-nonyldecanamide

InChI

InChI=1S/C19H39NO/c1-3-5-7-9-11-13-15-17-19(21)20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21)

InChI Key

DSZMSPBZCZKZCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-nonyldecanamide involves the direct amidation of nonanoic acid with decylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Acid Chloride Method: Another approach involves converting nonanoic acid to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-nonyldecanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.

    Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-nonyldecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity and stability make it a valuable intermediate in various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals and agrochemicals .

Medicine: this compound has shown promise in medicinal chemistry, particularly in the design of novel drug candidates. Its ability to interact with biological targets and modulate biochemical pathways makes it a potential therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used as a surfactant and emulsifier in formulations. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .

Mechanism of Action

The mechanism of action of N-nonyldecanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1 compares N-nonyldecanamide with structurally related amides:

Compound Type Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Secondary amide C₁₉H₃₉NO 297.53* Nonyl (C₉H₁₉)
Nonadecanamide Primary amide C₁₉H₃₉NO 297.53 None (NH₂)
N-Vanillyldecanamide Secondary amide C₁₈H₂₉NO₃ ~307.43 Vanillyl (aromatic, hydroxy, methoxy)
N-Hydroxymethylnonadecanamide Secondary amide C₂₀H₄₁NO₂ 327.55 Hydroxymethyl (HOCH₂–)
N-(2-Hydroxyethyl)dodecanamide Secondary amide C₁₄H₂₉NO₂ ~243.39 2-Hydroxyethyl (HOCH₂CH₂–)
N,N-Diethylacetamide Tertiary amide C₆H₁₃NO 115.18 Diethyl (C₂H₅–)

*Hypothesized value based on Nonadecanamide’s molecular weight .

Key Observations :

  • This compound and Nonadecanamide are structural isomers (same formula, different bonding). The primary amide (Nonadecanamide) has stronger intermolecular hydrogen bonding, leading to higher melting points .
Physicochemical Properties
  • Solubility: this compound: Likely insoluble in water but soluble in nonpolar solvents (e.g., hexane) due to the long alkyl chain. Nonadecanamide: Low water solubility (<1 mg/mL at 25°C) but higher than secondary amides due to NH₂ hydrogen bonding . N-(2-Hydroxyethyl)dodecanamide: Increased water solubility due to the hydroxyethyl group’s hydrogen-bonding capacity .
  • Thermal Stability :

    • Secondary and tertiary amides (e.g., N,N-Diethylacetamide ) generally exhibit lower melting points than primary amides .

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